molecular formula C11H11NO5 B1397418 Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate CAS No. 945244-02-0

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate

Cat. No.: B1397418
CAS No.: 945244-02-0
M. Wt: 237.21 g/mol
InChI Key: WKOCPFRTBOCVKU-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring attached to a carboxylate ester group, with a 4-hydroxy-3-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by esterification. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with diazomethane to form the cyclopropane ring, followed by esterification with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid or 4-hydroxy-3-nitrobenzophenone.

    Reduction: Formation of 4-hydroxy-3-aminophenylcyclopropanecarboxylate.

    Substitution: Formation of various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    Ethyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester group, influencing its physical properties and reactivity.

Uniqueness

Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-17-10(14)11(4-5-11)7-2-3-9(13)8(6-7)12(15)16/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOCPFRTBOCVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxy-3-nitro-phenyl)-cyclopropane-carboxylic acid methyl ester (10.0 g, 39.8 mmol) in CH2Cl2 (100 mL) was added BBr3 (12.0 g, 47.8 mmol) at −70° C. The mixture was stirred at −70° C. for 1 hour, then allowed to warm to −30° C. and stirred at this temperature for 3 hours. Water (50 mL) was added dropwise at −20° C., and the resulting mixture was allowed to warm room temperature before it was extracted with EtOAc (200 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/EtOAc 15:1) to afford 1-(4-hydroxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester (8.3 g, 78%). 1H NMR (CDCl3, 400 MHz) δ 10.5 (s, 1H), 8.05 (d, J=2.4 Hz, 1H), 7.59 (dd, J=2.0, 8.8 Hz, 1H), 7.11 (d, J=8.4 Hz, 1H), 3.64 (s, 3H), 1.68-1.64 (m, 2H), 1.20-1.15 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
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